N-[3-[(1,2-dimethylpyrrole-3-carbonyl)amino]-2,2-dimethylpropyl]-1,2-dimethylpyrrole-3-carboxamide
Description
N-[3-[(1,2-dimethylpyrrole-3-carbonyl)amino]-2,2-dimethylpropyl]-1,2-dimethylpyrrole-3-carboxamide is a complex organic compound featuring a pyrrole ring system. Pyrroles are significant in medicinal chemistry due to their diverse biological activities and presence in many natural products . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
N-[3-[(1,2-dimethylpyrrole-3-carbonyl)amino]-2,2-dimethylpropyl]-1,2-dimethylpyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-13-15(7-9-22(13)5)17(24)20-11-19(3,4)12-21-18(25)16-8-10-23(6)14(16)2/h7-10H,11-12H2,1-6H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEREYVQFDMDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1C)C(=O)NCC(C)(C)CNC(=O)C2=C(N(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(1,2-dimethylpyrrole-3-carbonyl)amino]-2,2-dimethylpropyl]-1,2-dimethylpyrrole-3-carboxamide typically involves the Knorr pyrrole synthesis . This method involves the reaction of an α-amino ketone with a compound containing an electron-withdrawing group, such as an ester, under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(1,2-dimethylpyrrole-3-carbonyl)amino]-2,2-dimethylpropyl]-1,2-dimethylpyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
N-[3-[(1,2-dimethylpyrrole-3-carbonyl)amino]-2,2-dimethylpropyl]-1,2-dimethylpyrrole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-[(1,2-dimethylpyrrole-3-carbonyl)amino]-2,2-dimethylpropyl]-1,2-dimethylpyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler analog with a single pyrrole ring.
Indole: Contains a fused benzene and pyrrole ring, exhibiting different biological activities.
Pyrazole: Another heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Uniqueness
N-[3-[(1,2-dimethylpyrrole-3-carbonyl)amino]-2,2-dimethylpropyl]-1,2-dimethylpyrrole-3-carboxamide is unique due to its dual pyrrole rings and specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
